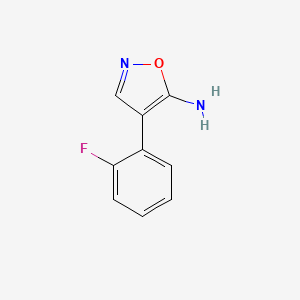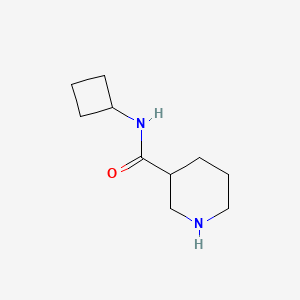
N-cyclobutylpiperidine-3-carboxamide
Descripción general
Descripción
N-cyclobutylpiperidine-3-carboxamide, also known as CPP-115, is a synthetic analog of vigabatrin, a drug used to treat seizures. It has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol .
Molecular Structure Analysis
The molecular structure of N-cyclobutylpiperidine-3-carboxamide consists of a cyclobutyl group attached to a piperidine ring at one nitrogen atom, and a carboxamide group attached at the third carbon of the piperidine ring .Physical And Chemical Properties Analysis
N-cyclobutylpiperidine-3-carboxamide has a molecular weight of 182.26 g/mol . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Field
Chemistry and Material Science
Application
Synthetic polypeptides derived from the ring-opening polymerization of N-carboxyanhydrides can spontaneously fold into stable secondary structures under specific environmental conditions . These secondary structures and their dynamic transitions play an important role in regulating the properties of polypeptides in self-assembly, catalysis, polymerization, and biomedical applications .
Method
The method involves the ring-opening polymerization of N-carboxyanhydrides . The resulting synthetic polypeptides can fold into stable secondary structures under specific environmental conditions .
Results
These secondary structures and their dynamic transitions play an important role in regulating the properties of polypeptides in self-assembly, catalysis, polymerization, and biomedical applications .
Biological Applications of Polypeptides
Field
Application
Polypeptides are fascinating materials with unique properties for various biological materials . They have been used in drug and gene delivery .
Method
The method involves the synthesis of polypeptides from amino acid N-carboxyanhydrides (NCAs) . These polypeptides can then be used in various biological applications .
Results
Polypeptides have shown promise in various biological applications, including drug and gene delivery .
Opto-Electronic Applications of Carbazole-based Polymers
Field
Material Science and Opto-Electronics
Application
Carbazole-based polymers are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are used in organic polymer-based optoelectronic devices such as organic light-emitting diodes (OLEDs), organic diode laser devices, organic thin film transistors, and organic photovoltaics (OPVs) .
Method
The method involves the synthesis of 3,6-substituted carbazole-based polymers . The HOMO and LUMO levels can be tuned by introducing various substituents to the core or pendant chain of the polymer .
Results
The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers and also possesses improved stability and triplet energy .
Anticancer Properties of Coumarin-based Compounds
Field
Application
Coumarin-based compounds, known for their potent anticancer properties, are being explored for their antiproliferative activity against liver cancer cells .
Method
The method involves the design and synthesis of a novel category of 8-methoxycoumarin-3-carboxamides .
Results
The results of the study are not specified in the source .
Construction of Carbo- and Heterocyclic Frameworks
Field
Application
N-heterocyclic carbenes (NHCs) have established themselves as a promising type of organocatalyst for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules . In particular, various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction .
Method
The method involves the use of NHCs in constructing twelve kinds of bioactive cyclic skeletons . The utilization of NHCs in constructing these cyclic skeletons is presented from the perspective of cycloaddition reactions .
Results
The result is the construction of twelve kinds of bioactive cyclic skeletons .
β-Alkenylation of Saturated N-Heterocycles
Field
Application
The β-Alkenylation of Saturated N-Heterocycles via a C(sp3)–O Bond Wittig-like Olefination .
Method
The method involves the transformation of piperidine into a transient alkoxyamino lactam and then subjected to react with sodium methoxide in methanol .
Results
The expected alkenylated product was not obtained with NaOH in aqueous methanol .
Propiedades
IUPAC Name |
N-cyclobutylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-9-4-1-5-9)8-3-2-6-11-7-8/h8-9,11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDLICZUDBZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



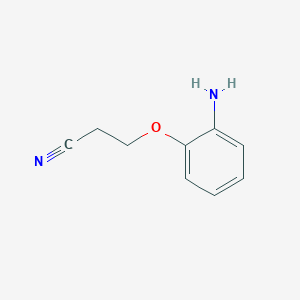
![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)


![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)

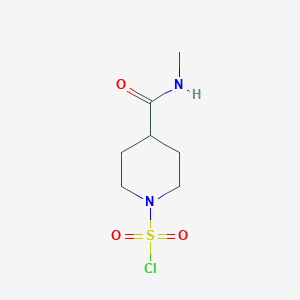
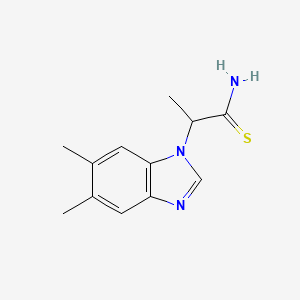

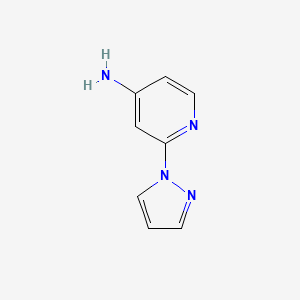
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)
